molecular formula C19H21NO4 B13832494 6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one

6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one

Cat. No.: B13832494
M. Wt: 327.4 g/mol
InChI Key: JEJPIESJSASIFK-UHFFFAOYSA-N
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Description

6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one is a chemical compound with the molecular formula C19H21NO4 It is a morpholine derivative, which means it contains a morpholine ring, a six-membered ring with both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one typically involves the reaction of 2-(2-ethoxyphenoxy)benzyl chloride with morpholine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride
  • 6-((2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

Uniqueness

6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

6-[[2-(2-ethoxyphenoxy)phenyl]methyl]morpholin-3-one

InChI

InChI=1S/C19H21NO4/c1-2-22-17-9-5-6-10-18(17)24-16-8-4-3-7-14(16)11-15-12-20-19(21)13-23-15/h3-10,15H,2,11-13H2,1H3,(H,20,21)

InChI Key

JEJPIESJSASIFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=CC=CC=C2CC3CNC(=O)CO3

Origin of Product

United States

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